molecular formula C19H26N4O2S B7029076 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B7029076
M. Wt: 374.5 g/mol
InChI Key: YYVMBIHZFFTYKD-FUHWJXTLSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyridine moiety, an oxolane ring, a thiazole ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-13-12-26-19(21-13)23-8-5-15(6-9-23)22-16-7-10-25-18(16)14-3-4-17(24-2)20-11-14/h3-4,11-12,15-16,18,22H,5-10H2,1-2H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVMBIHZFFTYKD-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC(CC2)NC3CCOC3C4=CN=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)N2CCC(CC2)N[C@H]3CCO[C@@H]3C4=CN=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine typically involves multiple steps, including the formation of the oxolane ring, the introduction of the methoxypyridine group, and the coupling of the thiazole and piperidine rings. Each step requires specific reagents and conditions to ensure the desired stereochemistry and yield.

    Formation of the Oxolane Ring: This step may involve the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the Methoxypyridine Group: This can be achieved through a nucleophilic substitution reaction, where a methoxy group is introduced to the pyridine ring.

    Coupling of Thiazole and Piperidine Rings: This step often involves the use of coupling reagents such as EDCI or DCC to form the amide bond between the thiazole and piperidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxypyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine: shares structural similarities with other compounds containing methoxypyridine, oxolane, thiazole, and piperidine moieties.

Uniqueness

  • The unique combination of these functional groups in a single molecule gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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